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molecular formula C4H12OSi B1207269 Trimethylsilylmethanol CAS No. 3219-63-4

Trimethylsilylmethanol

Cat. No. B1207269
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140084

Procedure details

8.5 g (0.1 mole) of cyanoacetic acid, 10.43 g (0.1 mole) of trimethylsilylmethanol, 30.66 g (0.12 mole) of 2-chloro-1-methylpyridinium iodide, 24.3 g (0.24 mole) of triethylamine and 200 ml of tetrahydrofuran were placed in a reaction vessel and reaction was allowed to take place at 50° C. for 3 hours in an argon atmosphere. Thereafter, a 10% aqueous sodium thiosulfate solution was added, followed by extraction with ether. An organic layer obtained was washed with a 10% aqueous sodium thiosulfate solution and then with water, then dried overnight with anhydrous magnesium. Thereafter, the desiccant was filtered off and the solvent was removed under a reduced pressure, followed by vacuum distillation to afford 14.6 g of trimethylsilylmethyl α-cyanoacetate (NCCH2CO2CH2SiMe3) (b.p. 81°-82° C./2 mmHg, yield 85%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
30.66 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH3:7][Si:8]([CH2:11]O)([CH3:10])[CH3:9].[I-].ClC1C=CC=C[N+]=1C.C(N(CC)CC)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[C:1]([CH2:3][C:4]([O:6][CH2:7][Si:8]([CH3:11])([CH3:10])[CH3:9])=[O:5])#[N:2] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
10.43 g
Type
reactant
Smiles
C[Si](C)(C)CO
Name
Quantity
30.66 g
Type
reactant
Smiles
[I-].ClC1=[N+](C=CC=C1)C
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
CUSTOM
Type
CUSTOM
Details
An organic layer obtained
WASH
Type
WASH
Details
was washed with a 10% aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, then dried overnight with anhydrous magnesium
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Thereafter, the desiccant was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)OC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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